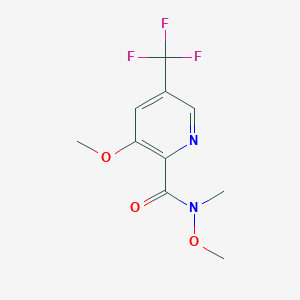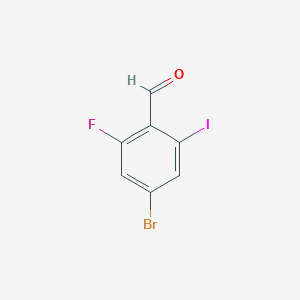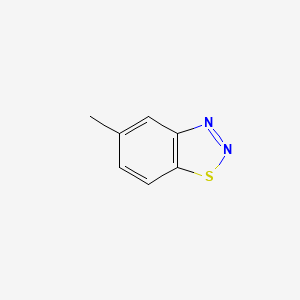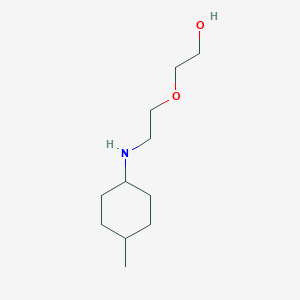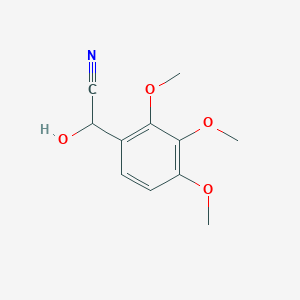
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of a hydroxy group, a nitrile group, and three methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2,3,4-trimethoxyphenyl)acetonitrile.
Reduction: Formation of 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethylamine.
Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.
Applications De Recherche Scientifique
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)ethylamine
- 2-Oxo-2-(2,3,4-trimethoxyphenyl)acetonitrile
- 2,3,4-Trimethoxybenzaldehyde
Uniqueness
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile is unique due to the presence of both a hydroxy and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8,13H,1-3H3 |
Clé InChI |
YFXHIOUBCTUZIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(C#N)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026407.png)
![Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)
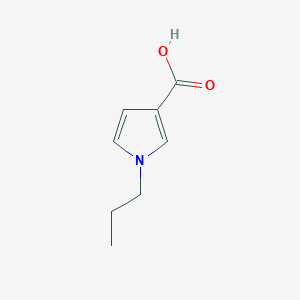
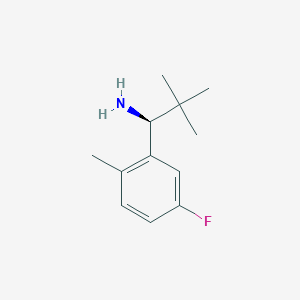
![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)

![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
